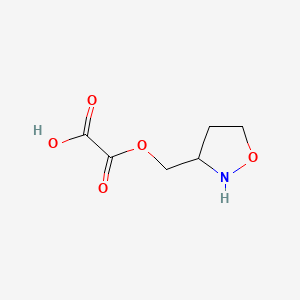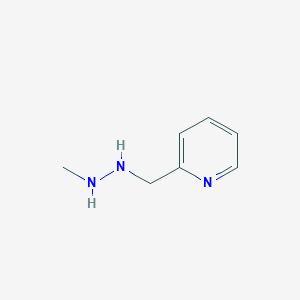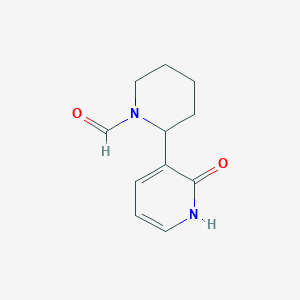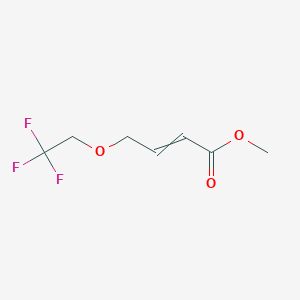
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is a chemical compound known for its unique structure and properties It contains an oxazolidine ring, which is a five-membered ring with nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid typically involves the reaction of oxazolidine derivatives with oxalic acid. One common method includes the cycloaddition of ethyl acrylate or styrene derivatives to N-(pyridin-3-ylmethylidene)-N-phenylaminoxide . The reaction conditions often require mild temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials due to its versatile reactivity.
Wirkmechanismus
The mechanism by which 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid exerts its effects involves interactions with molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Oxazolidin-3-ylmethanol: A related compound with similar reactivity but different functional groups.
Nitrofunctionalized 1,2-oxazolidine analogs of nicotine: These compounds share the oxazolidine ring but have different substituents and biological activities.
Uniqueness
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is unique due to its specific combination of functional groups and the presence of the oxazolidine ring
Eigenschaften
Molekularformel |
C6H9NO5 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid |
InChI |
InChI=1S/C6H9NO5/c8-5(9)6(10)11-3-4-1-2-12-7-4/h4,7H,1-3H2,(H,8,9) |
InChI-Schlüssel |
CYDBCZGLXPOUCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CONC1COC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)

![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)

![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)

![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)


![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)

